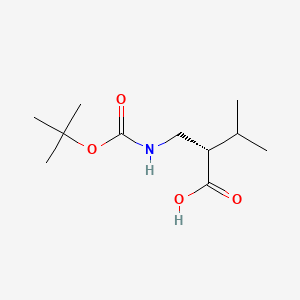

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The IUPAC name reflects the butanoic acid backbone as the parent structure, with systematic numbering beginning from the carboxylic acid carbon. The stereochemical descriptor (S) indicates the absolute configuration at the second carbon center, determined according to Cahn-Ingold-Prelog priority rules. The tert-butoxycarbonyl group, formally known as 2-methylpropan-2-yloxycarbonyl, represents a carbamate protecting group commonly abbreviated in chemical literature but requiring full nomenclature specification in systematic naming.

The molecular formula C₁₁H₂₁NO₄ encompasses eleven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms, yielding a molecular weight of 231.29 grams per mole. The compound contains three distinct functional domains: the carboxylic acid terminus, the branched alkyl backbone with methyl substitution, and the protected amino functionality. The systematic name construction follows the principle of identifying the longest carbon chain containing the highest priority functional group, which in this case is the four-carbon butanoic acid chain. The aminomethyl substituent at position 2 and the methyl group at position 3 are designated as substituents on this primary chain.

The nomenclature complexity arises from the presence of the tert-butoxycarbonyl protecting group, which must be described as a complete substituent rather than abbreviated. This protecting group consists of a carbonylamino linkage to a tert-butyl moiety, specifically the 2-methylpropan-2-yl group. The systematic approach to naming ensures unambiguous chemical identification while maintaining consistency with international standards for chemical nomenclature. The stereochemical specification requires careful attention to the priority assignments around the chiral center, where the carboxylic acid group holds highest priority, followed by the aminomethyl substituent, the methyl group, and finally the hydrogen atom.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by a tetrahedral arrangement around the chiral center at carbon-2, which determines the absolute stereochemical configuration. The (S)-configuration indicates a specific three-dimensional arrangement where, when viewed with the lowest priority group (hydrogen) oriented away from the observer, the remaining three substituents are arranged in counterclockwise order of decreasing priority. This stereochemical arrangement significantly influences the compound's conformational preferences and potential interactions with biological targets or synthetic reagents.

The tert-butoxycarbonyl protecting group adopts a characteristic planar geometry around the carbamate carbonyl carbon, with the nitrogen atom exhibiting partial double-bond character due to resonance contributions. Crystallographic studies of related tert-butoxycarbonyl-protected amino acids reveal that the carbamate group typically adopts an extended conformation to minimize steric interactions between the bulky tert-butyl group and other molecular substituents. The bond lengths in the carbamate moiety show distinctive characteristics, with the carbon-nitrogen bond length typically ranging from 1.34 to 1.36 Ångströms, intermediate between single and double bond values due to resonance stabilization.

The branched alkyl backbone introduces additional conformational complexity through the presence of the 3-methyl substituent, which creates steric interactions that influence the overall molecular shape. Computational studies suggest that the molecule adopts preferential conformations that minimize gauche interactions between the bulky substituents while maintaining optimal orbital overlap in the carbamate system. The aminomethyl side chain at position 2 provides additional flexibility, allowing for rotation around the carbon-carbon bond connecting it to the backbone. This rotational freedom enables the molecule to adopt multiple low-energy conformations, each characterized by different spatial relationships between the protected amino group and the carboxylic acid functionality.

Temperature-dependent nuclear magnetic resonance studies of similar compounds demonstrate that the conformational equilibrium shifts with thermal energy, indicating relatively low barriers to rotation around key bonds. The stereochemical configuration at carbon-2 constrains the available conformational space, leading to distinct preferences for specific torsional angles that minimize intramolecular strain while maintaining favorable electrostatic interactions.

Comparative Analysis with β-Amino Acid Derivatives

The structural characteristics of this compound exhibit both similarities and distinctions when compared to conventional β-amino acid derivatives and related protected amino compounds. Unlike standard α-amino acids where the amino group is directly attached to the carbon adjacent to the carboxylic acid, this compound features an aminomethyl substituent, creating a different spatial relationship between the nitrogen and carboxyl functionalities. This structural variation significantly affects the compound's conformational behavior and potential for intramolecular hydrogen bonding interactions.

Comparison with 3-amino-3-methylbutanoic acid, a related β-amino acid derivative with CAS number 625-05-8, reveals fundamental differences in substitution patterns and stereochemical complexity. The parent β-amino acid lacks the protecting group and features the amino functionality directly attached to the carbon backbone rather than through a methylene bridge. The molecular formula difference (C₅H₁₁NO₂ versus C₁₁H₂₁NO₄) reflects the additional structural complexity introduced by the tert-butoxycarbonyl group and the altered substitution pattern. The melting point of the unprotected β-amino acid (232-233°C) contrasts sharply with the expected lower melting point of the protected derivative due to reduced intermolecular hydrogen bonding capabilities.

Analysis of related tert-butoxycarbonyl-protected amino acids, such as N-(tert-Butoxycarbonyl)-L-valine with molecular formula C₁₀H₁₉NO₄, provides insights into the structural effects of protecting group incorporation. The Boc-valine derivative exhibits a melting point range of 77-80°C and specific optical rotation of -6.3° in acetic acid, parameters that reflect the influence of the protecting group on physical properties. The conformational preferences of Boc-protected amino acids generally favor extended structures that minimize steric clashes between the bulky tert-butyl group and amino acid side chains.

Crystallographic studies of dipeptides containing Boc-protected residues, such as N-(tert-Butoxycarbonyl)-L-valyl-L-valine methyl ester, demonstrate the formation of twisted parallel β-sheet structures in the solid state. These structural arrangements arise from the specific geometric constraints imposed by the protecting group and provide insights into the potential secondary structure preferences of peptides containing similar protected residues. The crystal packing arrangements reveal intermolecular hydrogen bonding patterns that differ significantly from those observed in unprotected peptides, highlighting the structural influence of the tert-butoxycarbonyl group.

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIQZVMCRTQQX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210346-16-0 | |

| Record name | (S)-2-[(Boc-amino)methyl]-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Boc group is introduced via nucleophilic attack of the primary amine on the carbonyl carbon of Boc anhydride. The reaction proceeds in a tetrahydrofuran (THF) or dichloromethane (DCM) solvent system, catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C. A stoichiometric ratio of 1:1.2 (amine:Boc anhydride) ensures complete conversion, with yields exceeding 85% after purification by recrystallization.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | THF/DCM |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 80–85% |

This method is favored for its simplicity and scalability, though the availability of (S)-2-(aminomethyl)-3-methylbutanoic acid as a starting material remains a limiting factor.

Multi-Step Synthesis from L-Valine

An alternative route, adapted from a patented synthesis of structurally related aminooxy acids, involves L-valine as the starting material. This seven-step process includes diazotization, acetylation, tert-butyl esterification, deprotection, and Mitsunobu reactions, achieving an overall yield of 8.4%.

Step 1: Synthesis of (S)-2-Hydroxy-3-Methylbutanoic Acid

L-Valine undergoes diazotization with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) in an ice-water bath (0–5°C), followed by hydrolysis to yield (S)-2-hydroxy-3-methylbutanoic acid. Ethyl acetate extraction and drying provide the product in 65% yield.

Step 2: Acetylation

The hydroxyl group is acetylated using acetyl chloride under argon at 65°C for 2–3 hours, yielding (S)-2-acetoxy-3-methylbutyric acid. Excess acetyl chloride is removed via distillation.

Step 3: tert-Butyl Ester Formation

Condensation with trimethylcarbinol in dichloromethane, mediated by dicyclohexylcarbodiimide (DCC) and DMAP, forms the tert-butyl ester. The product is isolated in 70% yield after column chromatography.

Step 4: Deprotection and Mitsunobu Reaction

Deprotection of the acetyl group using potassium carbonate (K₂CO₃) in methanol/water (4:1) is followed by a Mitsunobu reaction with N-hydroxyphthalimide to introduce the aminooxy group. The final Boc protection step employs Boc anhydride under standard conditions.

Yield Summary

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Diazotization | 65 |

| 2 | Acetylation | 78 |

| 3 | tert-Butyl Esterification | 70 |

| 4 | Mitsunobu Reaction | 45 |

| 5 | Boc Protection | 85 |

| Overall Yield | 8.4 |

While this route demonstrates versatility, its low overall yield and complexity limit industrial applicability.

Alternative Synthetic Routes and Modifications

Enzymatic Resolution

Racemic mixtures of 2-(aminomethyl)-3-methylbutanoic acid can be resolved using lipase-catalyzed esterification , though this method requires additional steps to isolate the (S)-enantiomer. Reported enantiomeric excess (ee) values exceed 95%, but yields drop to 50–60% due to kinetic resolution inefficiencies.

Solid-Phase Synthesis

Recent advances utilize Wang resin -bound intermediates for Boc protection, enabling automated purification. This approach achieves 75–80% purity but necessitates specialized equipment.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Boc Protection | High yield (85%); Scalable | Requires expensive starting material |

| Multi-Step from L-Valine | Uses cheap starting material (L-valine) | Low overall yield (8.4%); Complex |

| Enzymatic Resolution | High enantioselectivity (95% ee) | Moderate yield (50–60%) |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various alkyl halides, acyl chlorides, and other electrophiles

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

Deprotection: Free amine

Substitution: Substituted amine derivatives

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound can be synthesized from di-tert-butyl dicarbonate and (S)-2-(aminomethyl)-3-methylbutanoic acid, showcasing its potential as a versatile building block in organic synthesis . It is also related to other derivatives like N-Boc-L-tert-leucine and N-Boc-L-tryptophan methyl ester, which have their own significant applications in pharmaceutical chemistry .

Scientific Research Applications

- Peptide Synthesis :

-

Medicinal Chemistry :

- (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid has been explored for its role in synthesizing bioactive compounds that modulate biological pathways. Its derivatives are utilized in creating compounds that target specific receptors or enzymes, contributing to therapeutic strategies against various diseases .

- Amino Acid Derivatives :

- Chitinase Inhibitors :

Case Study 1: Peptide Drug Development

In a study focusing on the development of peptide-based drugs, Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid was utilized to synthesize a series of peptides with enhanced stability and bioactivity. The incorporation of the Boc group allowed for efficient coupling reactions while maintaining the integrity of sensitive functional groups.

Case Study 2: Ergogenic Supplement Research

A clinical study investigated the effects of amino acids and their derivatives, including this compound), on athletic performance. Results indicated that supplementation could lead to increased muscle mass and improved recovery times post-exercise, highlighting its potential application in sports nutrition.

Wirkmechanismus

The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| (S)-2-(((Boc)amino)methyl)-3-methylbutanoic acid | 210346-16-0 | C₁₁H₂₁NO₄ | 231.29 | S-configuration, Boc-protected amine | Peptide synthesis intermediate |

| (R)-Enantiomer | 191664-14-9 | C₁₁H₂₁NO₄ | 231.29 | R-configuration | Stereochemical studies |

| (S)-2-(2-Boc-amino)acetamido-3-methylbutanoic acid | 28334-73-8 | C₁₂H₂₂N₂O₅ | 274.31 | Acetamido substituent | Enhanced H-bonding in peptides |

| (S)-Methyl ester derivative | 1093192-07-4 | C₁₁H₂₂N₂O₄ | 246.3 | Methyl ester group | Prodrug design |

| (S)-TBDMS-protected analog | N/A | N/A | N/A | TBDMS-protected hydroxyl | Orthogonal protection strategies |

| (S)-Trifluoro-dimethyl analog | 2242426-52-2 | C₁₁H₁₈F₃NO₄ | 285.26 | CF₃ and dimethyl groups | Fluorinated peptide design |

Biologische Aktivität

(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid, commonly referred to as Boc-(S)-2-(aminomethyl)-3-methylbutanoic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 210346-16-0

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the amino group allows for potential interactions with receptors and enzymes, while the Boc group may influence its solubility and stability.

2. Antioxidant Activity

Some studies suggest that derivatives of amino acids exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The structural characteristics of this compound may confer similar properties.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from di-tert-butyl dicarbonate and (S)-2-(aminomethyl)-3-methylbutanoic acid demonstrated its potential as a precursor in peptide synthesis . The characterization included various spectroscopic techniques confirming the structure and purity.

Case Study 2: Biological Assays

In vitro assays evaluating the biological activity of Boc-protected amino acids have shown promising results in modulating cellular pathways involved in inflammation and apoptosis. While specific data on this compound are scarce, related compounds have demonstrated significant effects on cell viability and proliferation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using Boc anhydride in a basic medium (e.g., NaHCO₃) .

- Coupling reactions : Use of carbodiimide reagents (e.g., DCC or EDC) to activate carboxylic acid intermediates for peptide bond formation .

- Chiral resolution : Critical for maintaining the (S)-configuration. Techniques like chiral HPLC or enzymatic resolution may be employed to ensure enantiomeric purity (>98% ee) .

Q. Key factors influencing yield/purity :

Q. How can researchers validate the structural and stereochemical integrity of this compound?

Methodological approaches :

- NMR spectroscopy : Analyze - and -NMR to confirm backbone structure (e.g., tert-butyl group at δ ~1.4 ppm, carboxylic acid proton at δ ~12 ppm) .

- X-ray crystallography : Definitive proof of stereochemistry, as demonstrated for analogous Boc-protected amino acids .

- Chiral HPLC : Compare retention times with known standards to verify enantiopurity .

Q. Common pitfalls :

- Overlapping signals in NMR due to methyl branches; use 2D NMR (COSY, HSQC) for resolution.

- Crystallization challenges; co-crystallization with resolving agents may be required .

Advanced Research Questions

Q. How does this compound behave under varying biochemical conditions, and how can stability issues be mitigated?

- pH sensitivity : The Boc group is stable under acidic conditions (pH < 3) but hydrolyzes in strong bases. Monitor stability via LC-MS in buffers (e.g., PBS, Tris-HCl) .

- Thermal degradation : Store at -20°C in anhydrous solvents (e.g., DMSO or DMF) to prevent decomposition. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Data contradiction example :

If HPLC purity declines but NMR remains unchanged, suspect hygroscopic degradation (e.g., Boc deprotection). Confirm via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. What strategies are recommended for resolving discrepancies in bioactivity data when incorporating this compound into peptide chains?

Scenario : Inconsistent inhibition of target enzymes in peptide conjugates. Troubleshooting steps :

By-product analysis : Use LC-MS to detect truncated peptides or racemized by-products.

Protecting group stability : Verify Boc retention during solid-phase synthesis via MALDI-TOF .

Conformational studies : Employ circular dichroism (CD) to assess if steric hindrance from the 3-methyl group alters peptide secondary structure .

Advanced tip : Replace the Boc group with acid-labile alternatives (e.g., Fmoc) if side reactions persist .

Q. How can researchers optimize the use of this compound in studying β-sheet formation in neurodegenerative disease models?

- Design of conformationally constrained analogs : Incorporate the compound into β-strand mimetics. Structural analogs have been used to probe amyloid aggregation pathways .

- Biophysical assays :

Key finding : The 3-methyl group may disrupt hydrophobic interactions critical for fibril formation, requiring iterative redesign .

Q. What analytical methods are critical for assessing batch-to-batch variability in synthesis?

- HPLC-MS : Quantify impurities (e.g., de-Boc product or diastereomers).

- Elemental analysis : Verify C/H/N ratios to confirm stoichiometry.

- Karl Fischer titration : Ensure anhydrous conditions (<0.1% water) to prevent hydrolysis .

Case study : A batch with 95% purity by HPLC showed reduced coupling efficiency; elemental analysis revealed residual solvents (DMF) suppressing activation .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.